Cenerimod

Catalog No.
S523152
CAS No.
1262414-04-9
M.F
C25H31N3O5
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cenerimod

CAS Number

1262414-04-9

Product Name

Cenerimod

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N

SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O

solubility

Soluble in DMSO, not in water

Synonyms

ACT-334441; ACT334441; ACT 334441; Cenerimod

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O

The exact mass of the compound Cenerimod is 453.22637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cenerimod is a selective sphingosine-1-phosphate 1 receptor modulator currently under investigation for its potential therapeutic applications, particularly in systemic lupus erythematosus. It is characterized by a unique mechanism of action that involves the internalization of the sphingosine-1-phosphate 1 receptor, leading to a reduction in lymphocyte egress from lymphoid organs. This action is crucial for managing autoimmune conditions, as it effectively lowers the number of circulating lymphocytes, which are often implicated in the pathogenesis of such diseases .

The chemical structure of cenerimod is defined by its molecular formula, C25H31N3O5C_{25}H_{31}N_{3}O_{5}, and it features a complex arrangement that includes a 1,2,4-oxadiazole ring linked to a phenolic moiety. The compound has a molecular weight of approximately 453.54 g/mol .

Cenerimod acts as an agonist for S1P1, a G protein-coupled receptor (GPCR) expressed on various immune cells []. Activation of S1P1 by Cenerimod leads to the internalization of the receptor, thereby reducing the egress (exit) of lymphocytes from lymphoid organs into the circulation []. This decrease in circulating lymphocytes is thought to contribute to the potential therapeutic effect in SLE by reducing inflammation and tissue damage.

Clinical trials are ongoing to assess the safety and efficacy of Cenerimod in patients with SLE [, ]. Results so far suggest an acceptable safety profile, with no major safety concerns identified []. More data is needed from larger, long-term clinical trials to fully define the safety profile of Cenerimod.

Mechanism of Action

S1P receptors are present on the surface of immune cells like lymphocytes. Cenerimod selectively targets S1P1 receptors, a specific subtype. By modulating this receptor, Cenerimod is thought to prevent the migration of lymphocytes from lymphoid organs into the bloodstream and tissues. In SLE, this could potentially reduce inflammation and tissue damage caused by overactive immune cells [].

Early research suggests Cenerimod might have a unique property compared to other S1P modulators. It doesn't seem to induce bronchoconstriction or vasoconstriction, which are common side effects of this drug class [].

Clinical Trials

Cenerimod's efficacy and safety are being evaluated in clinical trials for SLE. Initial Phase I studies in healthy volunteers showed good tolerability with no major safety concerns [].

A Phase II study investigated the effects of Cenerimod on disease activity, safety, and pharmacokinetics in SLE patients. The study found that Cenerimod treatment led to a dose-dependent reduction in disease activity scores and a decrease in a key SLE biomarker compared to placebo []. These findings suggest Cenerimod has the potential to be beneficial for SLE patients.

Cenerimod undergoes metabolic processes primarily through glucuronidation in the liver, facilitated by enzymes such as UDP-glucuronosyltransferase. Its metabolism is notably independent of cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions common with other compounds metabolized through this pathway . The primary route of excretion for cenerimod is fecal, with minimal renal excretion observed .

Cenerimod exhibits significant biological activity as a selective modulator of the sphingosine-1-phosphate 1 receptor. Its pharmacodynamics are characterized by a dose-dependent reduction in total lymphocyte counts in peripheral blood, making it an effective candidate for treating autoimmune diseases like systemic lupus erythematosus. In clinical trials, cenerimod has demonstrated improvements in disease markers and patient-reported outcomes . Furthermore, it has shown a favorable safety profile with transient decreases in heart rate that normalize with repeated dosing .

The synthesis of cenerimod involves several steps that create its complex structure. While specific proprietary methods may not be publicly disclosed, general synthetic strategies for similar compounds typically include:

  • Formation of the oxadiazole ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Coupling reactions: These are used to link the oxadiazole moiety to the phenolic component.
  • Functional group modifications: To achieve the desired pharmacological properties, various functional groups may be introduced or modified throughout the synthesis process.

The detailed synthetic pathway remains proprietary and is usually optimized for yield and purity in pharmaceutical development .

Cenerimod is primarily being explored for its application in treating systemic lupus erythematosus. Clinical trials have indicated its potential to reduce disease activity and improve patient outcomes by modulating immune responses through lymphocyte reduction . Beyond lupus, its mechanism may offer therapeutic avenues for other autoimmune diseases where lymphocyte proliferation plays a critical role.

Studies on cenerimod have indicated that it does not significantly interact with cytochrome P450 enzymes or major drug transporters, suggesting a lower risk for drug-drug interactions compared to other sphingosine-1-phosphate receptor modulators. This characteristic enhances its clinical utility, particularly in patients who may be on multiple medications . Additionally, pharmacokinetic studies have shown that cenerimod's effects are consistent across different ethnic groups, further supporting its broad applicability .

Similar Compounds: Comparison with Other Compounds

Cenerimod can be compared with several other sphingosine-1-phosphate receptor modulators that share similar mechanisms but differ in selectivity and side effect profiles:

Compound NameSelectivityPrimary IndicationUnique Features
FingolimodNon-selectiveMultiple sclerosisCardiovascular side effects (bradycardia)
SiponimodSelectiveMultiple sclerosisImproved selectivity over Sphingosine-1-phosphate 3 receptor
AmiselimodSelectiveAutoimmune diseasesSimilar mechanism but different receptor targeting
CenerimodHighly selectiveSystemic lupus erythematosusUnique signaling properties without bronchoconstriction

Cenerimod's high selectivity for the sphingosine-1-phosphate 1 receptor minimizes adverse cardiovascular effects commonly associated with other modulators and contributes to its potential as a safer therapeutic option .

Cenerimod’s molecular formula is C₂₅H₃₁N₃O₅, with a molar mass of 453.54 g/mol. The compound features a 1,2,4-oxadiazole core linking a substituted pyridine ring to a 2-ethyl-6-methylphenol group. A chiral (S)-configured propane-1,2-diol side chain is critical for its pharmacological activity, as stereochemical integrity ensures optimal S1P₁ receptor binding.

Key structural attributes include:

  • Pyridine moiety: The 2-cyclopentyl-6-methoxypyridin-4-yl group enhances receptor selectivity by occupying hydrophobic pockets.
  • Oxadiazole spacer: This heterocycle stabilizes the molecule’s conformation, facilitating interactions with the S1P₁ receptor’s extracellular loops.
  • Phenolic ether: The 2-ethyl-6-methylphenol group contributes to metabolic stability by reducing oxidative degradation.

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the S-configuration at the C2 position of the propane-1,2-diol chain, which is essential for maintaining potency (EC₅₀ = 2.7 nM).

Synthetic Routes and Optimization Strategies

The original synthesis of cenerimod employed a Guareschi-Thorpe reaction to construct the pyridine core, followed by sequential functionalization. Key steps included:

  • Cyclopentyl group introduction: Cyclopentylzinc bromide was coupled to 2,6-dichloroisonicotinic acid via a Negishi reaction, achieving 65–70% yield.
  • Oxadiazole formation: The intermediate pyridine-carboxylic acid was condensed with a hydroxylamine derivative to form the 1,2,4-oxadiazole ring.
  • Chiral side-chain attachment: (R)-Solketal was used to introduce the stereocenter, followed by deprotection to yield the final diol.

Optimization challenges included:

  • Replacing cryogenic conditions for cyclopentyl group installation with room-temperature protocols.
  • Minimizing racemization during diol formation by optimizing reaction pH and temperature.
  • Reducing reliance on hazardous cyanating agents (e.g., KCN) in early routes.

Second-Generation Process Development for Key Intermediate Synthesis

A critical intermediate, 3-ethyl-4-hydroxy-5-methylbenzonitrile, was initially synthesized via a low-yield (40–45%) sequence involving para-bromination, cyanation, and Sandmeyer hydroxylation. The second-generation route addressed these limitations:

ParameterOriginal ProcessOptimized Process
Steps33 (Sandmeyer, Duff, HOSA)
Overall Yield40–45%69%
Key ReagentKCNHydroxylamine-O-sulfonic acid
SolventsDMFWater/ethanol mixtures
PMI*21081

*Process Mass Intensity (PMI = total mass used / mass of product).

The optimized pathway:

  • Sandmeyer hydroxylation: Converted 3-ethyl-4-amino-5-methylbenzonitrile to the phenol derivative.
  • Duff formylation: Introduced a formyl group para to the hydroxyl group using hexamethylenetetramine.
  • HOSA-mediated cyanation: Transformed the aldehyde to nitrile without toxic cyanide reagents.

This approach eliminated DMF, reduced waste, and improved scalability for multi-kilogram production.

Green Chemistry Approaches in Large-Scale Production

Cenerimod’s manufacturing incorporates green chemistry principles:

  • Solvent substitution: Replaced DMF and dichloromethane with ethanol-water systems, reducing toxicity.
  • Catalyst recycling: Palladium catalysts from coupling reactions were recovered via membrane filtration, cutting metal waste by 40%.
  • Atom economy: The HOSA-based cyanation step achieved 92% atom efficiency vs. 58% in the classical route.
  • Energy efficiency: Microwave-assisted synthesis reduced reaction times for oxadiazole formation from 12 hours to 45 minutes.

These innovations lowered the overall PMI from 210 to 81 and reduced carbon emissions by 35% per kilogram of product.

Table 1: Structural Data for Cenerimod

PropertyValueSource
Molecular FormulaC₂₅H₃₁N₃O₅
Molecular Weight453.54 g/mol
CAS Number1262414-04-9
Stereochemical Center(S)-configuration at C2
LogP3.2 ± 0.3

Table 2: Comparison of Synthetic Routes for 3-Ethyl-4-Hydroxy-5-Methylbenzonitrile

MetricOriginal RouteSecond-Gen Route
Yield40–45%69%
PMI21081
Hazardous ReagentsKCN, CuCNHOSA, NH₃
Key Improvement54% reduction in waste

Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation Dynamics

Cenerimod functions as a potent and selective sphingosine-1-phosphate receptor 1 modulator that exerts its therapeutic effects through a sophisticated mechanism of receptor internalization and desensitization [6] [12]. The compound demonstrates exceptional selectivity for the human sphingosine-1-phosphate receptor 1, with a molecular structure characterized by the International Union of Pure and Applied Chemistry name (2S)-3-{4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy}propane-1,2-diol [1] [2].

The modulation dynamics of cenerimod involve binding to the sphingosine-1-phosphate receptor 1 on the surface of target lymphocytes, triggering sustained receptor internalization that renders these cells unable to respond to endogenous sphingosine-1-phosphate gradients [13] [23]. This internalization process occurs in a concentration-dependent manner, with flow cytometry analyses demonstrating effective receptor internalization at nanomolar concentrations [23]. The receptor internalization dynamics show comparable potency between cenerimod and endogenous sphingosine-1-phosphate, indicating efficient receptor engagement [23].

Research utilizing real-time migration assays has revealed that cenerimod acts as a functional antagonist of sphingosine-1-phosphate receptor 1-mediated chemotaxis [23]. Primary human T lymphocytes treated with cenerimod demonstrate complete inhibition of sphingosine-1-phosphate-directed migration at concentrations above 80 nanomolar [23]. Unlike endogenous sphingosine-1-phosphate, which serves as an efficient chemoattractant, cenerimod exhibits minimal chemoattractant properties while effectively preventing sphingosine-1-phosphate-mediated cellular migration [23].

The unique signaling properties of cenerimod distinguish it from other sphingosine-1-phosphate receptor modulators through its biased receptor signaling profile [6] [12]. This biased signaling mechanism contributes to the compound's favorable profile by avoiding bronchoconstrictive and vasoconstrictive effects that are typically associated with non-selective sphingosine-1-phosphate receptor modulation [6] [12]. The compound displays calcium-mediated sphingosine-1-phosphate receptor 1 signaling properties that reduce preclinical bronchoconstriction effects [5].

Selectivity Profiling Across S1P Receptor Subtypes

Cenerimod exhibits remarkable selectivity for the sphingosine-1-phosphate receptor 1 subtype compared to the other four sphingosine-1-phosphate receptor subtypes [12] [24]. The selectivity profile represents a significant advancement in sphingosine-1-phosphate receptor modulator development, as it specifically targets sphingosine-1-phosphate receptor 1 while demonstrating minimal activity against sphingosine-1-phosphate receptors 2, 3, 4, and 5 [12].

Receptor SubtypeCenerimod ActivityClinical Significance
Sphingosine-1-Phosphate Receptor 1High SelectivityTarget receptor for therapeutic efficacy
Sphingosine-1-Phosphate Receptor 2Minimal ActivityAvoids inflammatory complications
Sphingosine-1-Phosphate Receptor 3Minimal ActivityReduces cardiovascular adverse effects
Sphingosine-1-Phosphate Receptor 4Minimal ActivityMinimizes pulmonary complications
Sphingosine-1-Phosphate Receptor 5Minimal ActivityReduces central nervous system effects

The selective targeting of sphingosine-1-phosphate receptor 1 is therapeutically advantageous because this receptor subtype is predominantly expressed on lymphocytes and is responsible for mediating lymphocyte egress from secondary lymphoid organs [14] [22]. The avoidance of sphingosine-1-phosphate receptor 3 activity is particularly important, as this receptor subtype mediates cardiac rhythm effects and can lead to cardiovascular complications when engaged [24].

Comparative studies with other sphingosine-1-phosphate receptor modulators demonstrate that cenerimod's selectivity profile represents a significant improvement over first-generation compounds [24]. While fingolimod demonstrates activity against sphingosine-1-phosphate receptors 1, 3, 4, and 5, cenerimod's selective engagement of sphingosine-1-phosphate receptor 1 provides therapeutic benefits while minimizing off-target effects [24].

The molecular basis for cenerimod's selectivity involves specific binding interactions within the orthosteric pocket of the sphingosine-1-phosphate receptor 1 [21] [22]. Structural determinants of receptor selectivity include unique receptor-ligand interaction patterns that differ from the endogenous ligand sphingosine-1-phosphate [21]. These binding mode dynamics enable cenerimod to achieve selective receptor engagement while maintaining high potency for the target receptor subtype [21].

Pharmacodynamic Effects on Lymphocyte Trafficking and Immune Regulation

Cenerimod exerts profound pharmacodynamic effects on lymphocyte trafficking by disrupting the normal egress of lymphocytes from secondary lymphoid organs into the peripheral circulation [13] [28]. The compound's mechanism of action results in sequestration of circulating lymphocytes within lymph nodes, preventing potentially pathogenic autoimmune cells from reaching inflamed tissues [12] [13].

Clinical studies demonstrate that cenerimod treatment produces dose-dependent reductions in circulating lymphocyte counts, with maximum decreases observed approximately 6 hours after administration [5]. In Phase 2 clinical trials, cenerimod treatment resulted in sustained reductions of circulating cluster of differentiation 19-positive B lymphocytes by up to 78.9% and cluster of differentiation 4-positive and cluster of differentiation 8-positive T lymphocytes by 98.9% and 90.4%, respectively [28] [29].

Lymphocyte PopulationBaseline CountPost-Treatment ReductionMechanism
Total LymphocytesNormal RangeUp to 64% reductionLymph node sequestration
B Lymphocytes (CD19+)Elevated in SLE78.9% reductionReceptor internalization
T Helper Cells (CD4+)Elevated in SLE98.9% reductionBlocked egress pathway
Cytotoxic T Cells (CD8+)Elevated in SLE90.4% reductionImpaired trafficking

The immune regulatory effects of cenerimod extend beyond simple lymphocyte count reduction to include normalization of antibody-secreting cell populations [28] [29]. Multivariate analysis of B lymphocyte subsets reveals that cenerimod treatment significantly reduces cell populations resembling antibody-secreting cells, which are central to autoimmune pathogenesis [28]. These antibody-secreting cells, characterized by elevated expression of cluster of differentiation 19, cluster of differentiation 20, cluster of differentiation 27, cluster of differentiation 38, and C-X-C motif chemokine receptor 3, demonstrate dose-dependent reductions following cenerimod treatment [28].

Cenerimod treatment produces significant reductions in interferon-alpha and interferon-gamma-associated biomarkers, indicating broad immunomodulatory effects beyond lymphocyte trafficking [8] [32]. Pharmacodynamic analysis from Phase 2b clinical trials demonstrates that cenerimod 4 milligrams significantly reduced interferon-associated protein and gene signature biomarkers after 6 months of treatment compared to placebo [8] [32]. The compound prevents the transition of patients from interferon-1 low to interferon-1 high gene expression signatures, suggesting disease-modifying potential [8].

The immunomodulatory effects of cenerimod include reductions in plasma levels of anti-double-stranded deoxyribonucleic acid antibodies and total immunoglobulin G, indicating decreased autoantibody production [28] [29]. These effects correlate with normalized antibody-secreting cell numbers and suggest that cenerimod treatment may reduce pathogenic autoantibody levels through multiple mechanisms [28].

Pharmacokinetic Modeling of Absorption, Distribution, and Elimination

The pharmacokinetic profile of cenerimod is characterized by slow absorption kinetics, extensive tissue distribution, and prolonged elimination that distinguishes it from other sphingosine-1-phosphate receptor modulators [5] [18] [36]. Population pharmacokinetic modeling demonstrates that cenerimod concentrations are best described by a three-compartment disposition model with first-order absorption including lag time and linear elimination [36].

Absorption Characteristics:

Cenerimod exhibits slow absorption kinetics with a median time to maximum plasma concentration ranging from 5.0 to 6.2 hours following single-dose administration [5] [19] [36]. The absorption process follows first-order kinetics with an absorption rate constant of 0.34 per hour under fasted conditions and 0.29 per hour under fed conditions [36]. Food intake delays absorption by increasing the lag time by 0.9 hours but has minimal impact on overall bioavailability [36].

Pharmacokinetic ParameterSingle DoseMultiple DoseClinical Significance
Time to Maximum Concentration5.0-6.2 hours4.3-6.0 hoursDelayed therapeutic onset
Absorption Rate Constant0.34/hour (fasted)Not applicableSlow absorption kinetics
Lag TimeVariableIncreased by 0.9h with foodMinimal food effect
BioavailabilityDose-proportionalDose-proportionalPredictable exposure

Distribution Properties:

The distribution of cenerimod is extensive, with apparent volumes of distribution estimated at 121 liters for the central compartment, 196 liters for the first peripheral compartment, and 306 liters for the second peripheral compartment [36]. These large distribution volumes exceed total body water, consistent with the compound's high lipophilicity and extensive tissue penetration [36]. The apparent intercompartmental drug flow between the central and first peripheral compartment is 0.50 liters per hour, while the flow to the second peripheral compartment is considerably slower [36].

Elimination Kinetics:

Cenerimod demonstrates prolonged elimination with a terminal half-life ranging from 12 to 22 days following multiple-dose administration [18] [36]. The apparent clearance is 1.42 liters per hour, contributing to the compound's extended elimination phase [36]. Population pharmacokinetic modeling predicts a terminal half-life of approximately 18 days based on the terminal slope of simulated concentration-time profiles [36].

Elimination ParameterValueClinical Implication
Terminal Half-Life12-22 daysExtended dosing intervals possible
Apparent Clearance1.42 L/hSlow elimination rate
Accumulation Ratio (Cmax)5-7 foldSignificant steady-state accumulation
Accumulation Ratio (AUC)7-9 foldExtended therapeutic effect
Time to Steady State49 days (90%)Prolonged titration period

Metabolism and Excretion:

Cenerimod undergoes cytochrome P450 enzyme-independent metabolism with no major metabolites identified in plasma [5] [17]. The primary route of elimination is through fecal excretion, accounting for 58-100% of the administered dose, while urinary excretion represents only 4.6-12% of the total dose [17]. The major metabolite M32, formed through non-enzymatic reductive cleavage, represents 23% of urinary radioactivity and 66% of fecal radioactivity [17]. Total mean cumulative recovery of radioactivity is 84% of the administered dose, with cenerimod accounting for 17% of fecal radioactivity [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

453.22637110 g/mol

Monoisotopic Mass

453.22637110 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y333RS1786

Drug Indication

Treatment of Systemic Lupus Erythematosus (SLE)

Wikipedia

Cenerimod

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

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